molecular formula C7H5Br2FS B572077 2,4-Dibromo-5-fluorothioanisole CAS No. 1314987-31-9

2,4-Dibromo-5-fluorothioanisole

Cat. No.: B572077
CAS No.: 1314987-31-9
M. Wt: 299.983
InChI Key: CSHNQTHLIOVXML-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorothioanisole is an organic compound with the molecular formula C7H5Br2FS. It is a member of the thioanisole family, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the reaction of 2,4-dibromophenol with 5-fluoroanisole in the presence of a catalyst. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorothioanisole undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The deactivated aromatic ring can undergo nucleophilic substitution under harsh conditions.

    Metal-Halogen Exchange: The bromine atoms can be replaced by other halides or organometallic reagents.

    Debromination: Under strong reducing conditions, the C-Br bonds can be cleaved to remove the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Requires strong nucleophiles and high temperatures.

    Metal-Halogen Exchange: Utilizes organometallic reagents like Grignard reagents or organolithium compounds.

    Debromination: Involves reducing agents such as zinc or sodium in the presence of a suitable solvent.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted thioanisole derivatives.

    Metal-Halogen Exchange: Fluorinated and brominated organometallic intermediates.

    Debromination: Fluorothioanisole derivatives with fewer bromine atoms.

Scientific Research Applications

2,4-Dibromo-5-fluorothioanisole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorothioanisole involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-fluoroanisole: Similar in structure but with a methoxy group instead of a thioether group.

    2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of a thioether group.

    2,4-Dibromo-5-fluorophenol: Contains a hydroxyl group instead of a thioether group.

Uniqueness

2,4-Dibromo-5-fluorothioanisole is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, combined with a thioether group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FS/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHNQTHLIOVXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716637
Record name 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-31-9
Record name Benzene, 1,5-dibromo-2-fluoro-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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